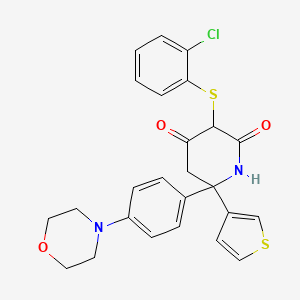

GNE-140 (外消旋体)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GNE-140 (racemate) is a racemic mixture of two enantiomers, ®-GNE-140 and (S)-GNE-140. It is a potent inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the glycolytic pathway. LDHA is responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid growth and survival .

科学研究应用

GNE-140(外消旋体)具有广泛的科学研究应用,包括:

化学: 用作工具化合物,用于研究 LDHA 的抑制及其对代谢途径的影响。

生物学: 在细胞培养研究中使用,以研究 LDHA 在癌细胞代谢和增殖中的作用。

医学: 针对癌症治疗中的 LDHA 的潜在治疗剂,因为它可以破坏糖酵解途径并抑制肿瘤生长。

工业: 用于开发针对代谢酶的新药和治疗策略 .

作用机制

GNE-140(外消旋体)通过抑制乳酸脱氢酶 A(LDHA)发挥作用。LDHA 是糖酵解途径中的关键酶,负责将丙酮酸转化为乳酸。通过抑制 LDHA,GNE-140(外消旋体)破坏了糖酵解途径,导致乳酸产量减少,并损害了癌细胞的能量代谢。 这种抑制会导致细胞增殖减少和细胞死亡增加 .

安全和危害

GNE-140 (racemate) is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These indicate that the substance may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

生化分析

Biochemical Properties

GNE-140 (racemate) interacts with the enzyme lactate dehydrogenase A (LDHA) . LDHA is a key glycolytic enzyme that plays a crucial role in the conversion of pyruvate to lactate . By inhibiting LDHA, GNE-140 (racemate) can disrupt this conversion process .

Cellular Effects

In MIA PaCa-2 human pancreatic cells, the inhibition of LDHA by GNE-140 (racemate) rapidly affected global metabolism . Cell death only occurred after 2 days of continuous LDHA inhibition . This suggests that GNE-140 (racemate) can influence cell function by altering metabolic processes .

Molecular Mechanism

The molecular mechanism of action of GNE-140 (racemate) involves the inhibition of LDHA . By binding to LDHA, GNE-140 (racemate) prevents the enzyme from catalyzing the conversion of pyruvate to lactate . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of GNE-140 (racemate) on tumor-cell metabolism, tumor growth, and animal survival were similar in each of the cell lines . An unexpected increase in the aggressiveness was observed in LDH-A KD and GNE-140 treated GL261 intracranial gliomas, but not in CT2A and ALTS1C1 i.c. gliomas .

Metabolic Pathways

GNE-140 (racemate) is involved in the glycolytic pathway . By inhibiting LDHA, it disrupts the conversion of pyruvate to lactate, a key step in the glycolytic pathway .

准备方法

合成路线和反应条件

GNE-140(外消旋体)的合成涉及多个步骤,从市售起始原料开始最后一步涉及外消旋混合物的拆分,以获得单个对映异构体 .

工业生产方法

GNE-140(外消旋体)的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的纯化步骤,例如重结晶和色谱法,以将所需产物与杂质分离 .

化学反应分析

反应类型

GNE-140(外消旋体)经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可用于修饰化合物中存在的官能团。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而还原会导致形成还原的类似物 .

相似化合物的比较

类似化合物

RCGD423: 另一种具有不同化学结构的 LDHA 抑制剂。

Vunakizumab: 一种针对不同代谢酶的抑制剂。

Tagraxofusp: 一种作用机制类似但分子靶点不同的化合物

GNE-140(外消旋体)的独特性

GNE-140(外消旋体)的独特之处在于它对 LDHA 的强效抑制能力以及其破坏癌细胞中糖酵解途径的能力。 其外消旋性质允许研究两种对映异构体,从而深入了解它们对 LDHA 抑制和癌细胞代谢的个体和联合效应 .

属性

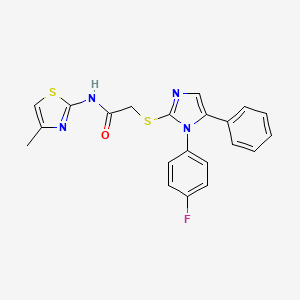

IUPAC Name |

3-(2-chlorophenyl)sulfanyl-6-(4-morpholin-4-ylphenyl)-6-thiophen-3-ylpiperidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,23H,10-13,15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDDJXYFHWRGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=O)C(C(=O)N3)SC4=CC=CC=C4Cl)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2503617.png)

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)